Cas no 211364-69-1 (Mono-POC Tenofovir)

Mono-POC Tenofovir is a prodrug of tenofovir, an antiretroviral nucleotide reverse transcriptase inhibitor (NRTI). It is designed to enhance oral bioavailability and intracellular delivery compared to earlier tenofovir prodrugs like tenofovir disoproxil. The POC (phosphonooxymethyl) modification improves cellular uptake by facilitating efficient hydrolysis to the active tenofovir diphosphate form. This compound exhibits potent activity against HIV-1 and HBV, with a favorable pharmacokinetic profile, including reduced systemic toxicity and improved tissue penetration. Its stability and metabolic properties make it a promising candidate for long-acting formulations. Mono-POC Tenofovir is primarily researched for therapeutic applications in chronic viral infections, offering potential advantages in dosing efficiency and tolerability.
Mono-POC Tenofovir structure
Mono-POC Tenofovir structure
Product name:Mono-POC Tenofovir
CAS No:211364-69-1
MF:C14H22N5O7P
MW:403.327543735504
CID:911167
PubChem ID:56925685

Mono-POC Tenofovir Chemical and Physical Properties

Names and Identifiers

    • Mono-POC Tenofovir
    • Mono-POC Tenofovir (Mixture of Diastereomers)
    • [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid
    • Mono-POC Tenofovir (Mixture of Diastereomers)
    • Tenofovir Monoisoproxil
    • (8R)-9-(6-Amino-9H-purin-9-yl)-5-hydroxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic acid 1-methylethyl ester 5-oxide
    • ((((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate
    • ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)({[(propan-2-yloxy)carbonyl]oxy}methoxy)phosphinic acid
    • UNII-ZKS5H56W6A
    • Tenofovir disoproxil fumarate impurity A [WHO-IP]
    • SCHEMBL14507066
    • ((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxymethyl)(hydroxy)phosphoryloxy)methyl isopropyl carbonate
    • Tenofovir disoproxil impurity E
    • 2,4,7-Trioxa-5-phosphanonanoic acid, 9-(6-amino-9H-purin-9-yl)-5-hydroxy-8-methyl-, 1-methylethyl ester, 5-oxide, (8R)-; Tenofovir monoisoproxil
    • 2,4,7-Trioxa-5-phosphanonanoic acid, 9-(6-amino-9H-purin-9-yl)-5-hydroxy-8-methyl-, 1-methylethyl ester, 5-oxide, (8R)-
    • DTXSID20718877
    • CHEMBL3040036
    • ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
    • Tenofovir isoproxil monoester
    • ZKS5H56W6A
    • 211364-69-1
    • Inchi: InChI=1S/C14H22N5O7P/c1-9(2)26-14(20)23-7-25-27(21,22)8-24-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)/t10-/m1/s1
    • InChI Key: XLYSRKLPLHUWCJ-SNVBAGLBSA-N
    • SMILES: C[C@H](Cn1cnc2c1ncnc2N)OCP(=O)(O)OCOC(=O)OC(C)C

Computed Properties

  • Exact Mass: 403.125685g/mol
  • Surface Charge: 0
  • XLogP3: -0.1
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 11
  • Rotatable Bond Count: 11
  • Monoisotopic Mass: 403.125685g/mol
  • Monoisotopic Mass: 403.125685g/mol
  • Topological Polar Surface Area: 161Ų
  • Heavy Atom Count: 27
  • Complexity: 540
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Density: 1.56±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 303-305°C (dec.)
  • Boiling Point: 599.3±60.0 °C at 760 mmHg
  • Flash Point: 316.2±32.9 °C
  • Refractive Index: 1.626
  • Solubility: Very slightly soluble (0.81 g/l) (25 º C),
  • PSA: 170.72000
  • LogP: 2.07340
  • Vapor Pressure: 0.0±1.8 mmHg at 25°C

Mono-POC Tenofovir Security Information

Mono-POC Tenofovir Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M567000-1mg
Mono-POC Tenofovir
211364-69-1
1mg
$ 270.00 2023-09-06
TRC
M567000-10mg
Mono-POC Tenofovir
211364-69-1
10mg
$ 1286.00 2023-09-06
TRC
M567000-50mg
Mono-POC Tenofovir
211364-69-1
50mg
$3546.00 2023-05-17
TRC
M567000-5mg
Mono-POC Tenofovir
211364-69-1
5mg
$837.00 2023-05-17
TRC
M567000-25mg
Mono-POC Tenofovir
211364-69-1
25mg
$2561.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-211920-1mg
Mono-POC tenofovir,
211364-69-1
1mg
¥2632.00 2023-09-05
A2B Chem LLC
AB20727-5mg
2,4,7-Trioxa-5-phosphanonanoic acid, 9-(6-amino-9H-purin-9-yl)-5-hydroxy-8-methyl-, 1-methylethyl ester, 5-oxide, (8R)-
211364-69-1 ≥95%
5mg
$533.00 2024-04-20
TRC
M567000-100mg
Mono-POC Tenofovir
211364-69-1
100mg
$ 5670.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-211920-1 mg
Mono-POC tenofovir,
211364-69-1
1mg
¥2,632.00 2023-07-10

Additional information on Mono-POC Tenofovir

Comprehensive Overview of Mono-POC Tenofovir (CAS No. 211364-69-1): Mechanism, Applications, and Innovations

Mono-POC Tenofovir (CAS No. 211364-69-1) is a prodrug derivative of tenofovir, a well-known nucleotide reverse transcriptase inhibitor (NRTI). This compound has garnered significant attention in antiviral research due to its enhanced bioavailability and targeted delivery properties. As a monophosphoryloxymethyl carbonate (POC) prodrug, it addresses key limitations of traditional tenofovir formulations, such as poor cellular uptake and metabolic instability. Researchers and pharmaceutical developers are increasingly exploring Mono-POC Tenofovir for its potential in treating viral infections, including HIV and hepatitis B, while minimizing systemic side effects.

The chemical structure of Mono-POC Tenofovir (CAS No. 211364-69-1) incorporates a phosphonate group masked by a POC moiety, which facilitates intracellular activation. This design significantly improves its pharmacokinetic profile compared to tenofovir disoproxil fumarate (TDF), a widely used prodrug. Recent studies highlight its lower renal toxicity and higher lymphatic distribution, making it a promising candidate for long-term antiviral therapy. These attributes align with current trends in precision medicine, where targeted drug delivery and reduced off-target effects are prioritized.

In the context of antiviral drug development, Mono-POC Tenofovir exemplifies advancements in prodrug technology. Its mechanism involves enzymatic cleavage in vivo, releasing tenofovir monophosphate—the active metabolite that inhibits viral DNA polymerase. This process is critical for users searching for "next-generation HIV prophylaxis" or "improved tenofovir analogs." Additionally, its potential role in pre-exposure prophylaxis (PrEP) regimens has sparked interest, particularly among populations seeking safer alternatives with fewer adherence challenges.

From a formulation standpoint, Mono-POC Tenofovir (CAS No. 211364-69-1) offers compatibility with various delivery systems, including nanoparticle carriers and oral tablets. This versatility addresses frequent queries like "how to enhance tenofovir absorption" or "best delivery methods for antiviral prodrugs." Recent patents emphasize its utility in combination therapies, further solidifying its position in the competitive landscape of antiretroviral drugs.

Ongoing clinical trials and preclinical data suggest that Mono-POC Tenofovir may also play a role in addressing drug resistance, a pressing concern in antiviral treatment. Its optimized metabolic pathway reduces the likelihood of resistance mutations, a topic frequently searched as "overcoming HIV drug resistance." Furthermore, its potential application in pediatric formulations and topical microbicides expands its relevance to diverse patient demographics.

In summary, Mono-POC Tenofovir (CAS No. 211364-69-1) represents a convergence of innovation and practicality in antiviral therapeutics. Its design caters to modern demands for efficacy, safety, and patient compliance, while its research trajectory aligns with trending topics like "long-acting antivirals" and "targeted drug delivery systems." As the scientific community continues to explore its full potential, this compound is poised to influence future standards in infectious disease management.

Recommend Articles

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd